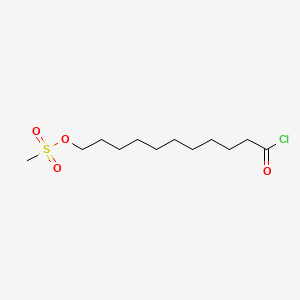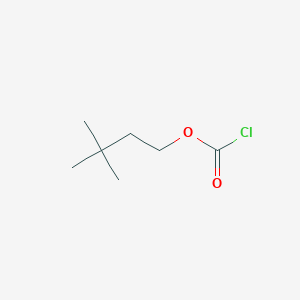
Phenylselenyl Dutasteride alpha-Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylselenyl Dutasteride alpha-Dimer is a synthetic compound that serves as an intermediate in the synthesis of Dutasteride alpha-Dimer, a dimer impurity of Dutasteride. Dutasteride is a dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used primarily in the treatment of benign prostatic hyperplasia. This compound is structurally related to Finasteride and is utilized in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as selenium dioxide and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Phenylselenyl Dutasteride alpha-Dimer involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for further applications in research and development.
Análisis De Reacciones Químicas
Types of Reactions
Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.
Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .
Comparación Con Compuestos Similares
Similar Compounds
Dutasteride: A dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used in the treatment of benign prostatic hyperplasia.
Finasteride: A specific inhibitor of 5α-reductase isoenzyme type 2, also used in the treatment of benign prostatic hyperplasia.
Epristeride: A noncompetitive inhibitor of 5α-reductase, with less potency compared to Dutasteride and Finasteride.
Uniqueness
Phenylselenyl Dutasteride alpha-Dimer is unique due to the presence of the phenylselenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C52H61F6N3O4Se |
|---|---|
Peso molecular |
985.0 g/mol |
Nombre IUPAC |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1 |
Clave InChI |
QBKGDWXKNYEVAB-PJZLUOFCSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



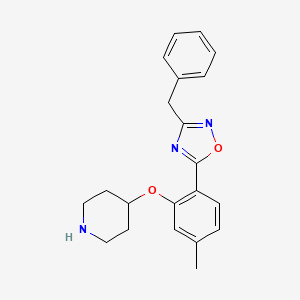
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
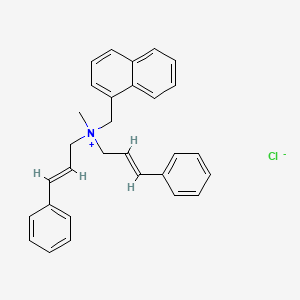
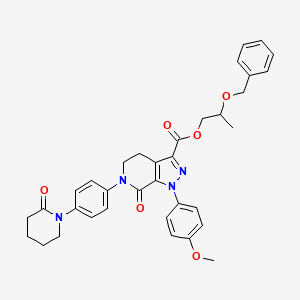
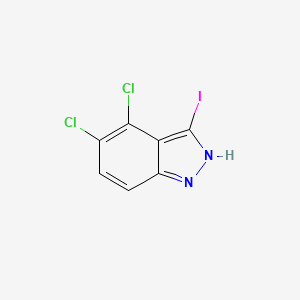
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
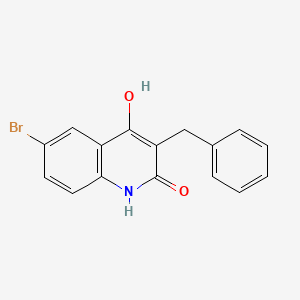

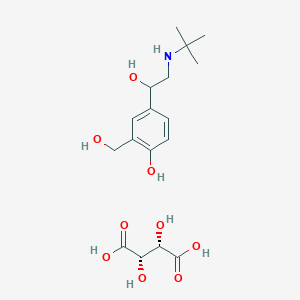
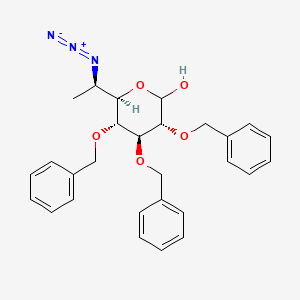
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
